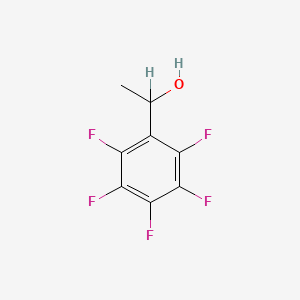

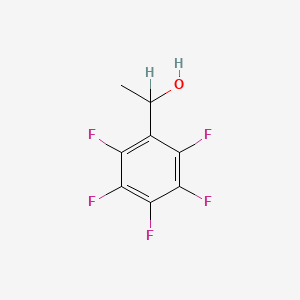

1-(Pentafluorophenyl)ethanol

Overview

Description

1-(Pentafluorophenyl)ethanol is a chiral, hydrocarbon molecule of the alcohol type. The molecule contains a pentafluorophenyl group and an electron-donating ethoxy group . It is used as a neutralizing agent for organic compounds and has been shown to be effective in the analysis of hydrocarbons . This compound also has the ability to react with carboxylic acids to form esters, which are optical isomers of the original molecule .

Molecular Structure Analysis

The molecular formula of 1-(Pentafluorophenyl)ethanol is C8H5F5O . It has a molecular weight of 212.12 g/mol .Physical And Chemical Properties Analysis

1-(Pentafluorophenyl)ethanol has a melting point of 32-34°C (lit.) and a boiling point of 80-82°C37 mm Hg (lit.) . It has a molecular weight of 212.11700 .Scientific Research Applications

Selective Fluorescence Sensing

9-N-Alkylaminomethylanthracenes have been synthesized for the selective and sensitive detection of pentafluorophenol (PFP) in ethanol, highlighting the use of 1-(Pentafluorophenyl)ethanol derivatives in chemical sensing applications. The study demonstrated that these probes exhibit good selectivity and sensitivity towards PFP, attributed to strong intermolecular hydrogen bonding interactions, with a detection limit for PFP being 2 μM in ethanol. This application is significant for environmental monitoring and analytical chemistry, where precise detection of specific compounds is essential (Pandith, Kumar, & Kim, 2015).

Polymer Synthesis for Multifunctional Materials

Poly(pentafluorophenylacrylate) and poly(pentafluorophenylmethacrylate) were synthesized using AIBN as a thermal initiator. These polymers serve as soluble polymeric active esters, pivotal for preparing multifunctional polymers. The reactivity of these poly(active esters) with primary and secondary amines, as well as alcohols, was quantitatively investigated. This research underscores the role of pentafluorophenyl-based compounds in the development of new materials with potential applications in various industrial sectors, including biomedical engineering and nanotechnology (Eberhardt, Mruk, Zentel, & Théato, 2005).

Organocatalysis in Chemical Synthesis

Pentafluorophenyl ammonium triflate (PFPAT) has been used as an organocatalyst in the Ritter reaction of alcohols with nitriles, demonstrating the utility of pentafluorophenyl derivatives in synthetic organic chemistry. This method provides a simple, cost-effective, and environmentally friendly route for synthesizing a wide variety of amides in high yields. The use of PFPAT highlights the catalytic capabilities of pentafluorophenyl derivatives, making them valuable tools in the synthesis of complex organic molecules (Khaksar, Fattahi, & Fattahi, 2011).

Catalysis in Alkylation Reactions

Tris(pentafluorophenyl)borane has been found to be an effective catalyst for the alkylation of 1,3-dicarbonyl compounds using benzylic alcohols as alkylating agents. This showcases another significant application of pentafluorophenyl derivatives in catalyzing chemical reactions, which is crucial for the synthesis of various organic compounds, including oxygenated heterocycles. The efficiency of tris(pentafluorophenyl)borane as a catalyst opens up new avenues for the synthesis of complex organic molecules with potential applications in pharmaceuticals and material science (Reddy, Vijaykumar, & Grée, 2010).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is a derivative of ethanol, which is known to interact with various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids . .

Mode of Action

The mode of action of 1-(Pentafluorophenyl)ethanol is not well-studied. Ethanol, its parent compound, acts on various neurotransmitters. It is both a GABA agonist and a glutamate N-methyl-D-aspartate (NMDA) receptor antagonist . It also facilitates dopamine release from the nucleus accumbens . The presence of the pentafluorophenyl group in 1-(Pentafluorophenyl)ethanol could potentially modify these interactions.

Biochemical Pathways

The specific biochemical pathways affected by 1-(Pentafluorophenyl)ethanol are not well-documented. Ethanol, its parent compound, is known to affect several pathways. For instance, it is metabolized by the hepatic enzyme alcohol dehydrogenase . Chronic exposure to ethanol can cause persistent structural and functional changes in the brain .

Pharmacokinetics

Ethanol, its parent compound, is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It is metabolized primarily in the liver and excreted in the urine .

Result of Action

Ethanol, its parent compound, has bactericidal activity and is often used as a topical disinfectant . It also serves as the primary ingredient in alcoholic beverages .

properties

IUPAC Name |

1-(2,3,4,5,6-pentafluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUNHWKTLDBPLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=C(C(=C1F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50997214 | |

| Record name | 1-(Pentafluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

830-50-2, 7583-08-6, 75853-08-6 | |

| Record name | 1-(Pentafluorophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluoro-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 830-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Pentafluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentafluoro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Pentafluorophenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7583-08-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

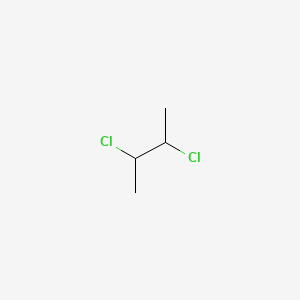

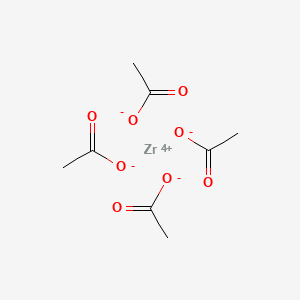

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-Piperazin-1-yldibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B3429604.png)